N'-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
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Overview
Description
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridazine ring, a hydrazone linkage, and a methoxy-substituted benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene and pyridazine derivatives.
Scientific Research Applications
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage and aromatic groups allow it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O4 |
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Molecular Weight |
288.26 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-21-11-6-8(2-4-10(11)18)7-14-17-13(20)9-3-5-12(19)16-15-9/h2-7,18H,1H3,(H,16,19)(H,17,20)/b14-7+ |
InChI Key |
AMYPMGKRRGECJN-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Origin of Product |
United States |
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